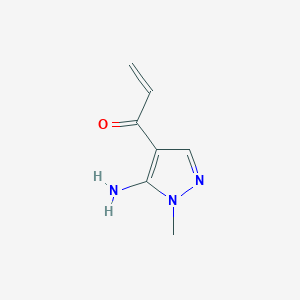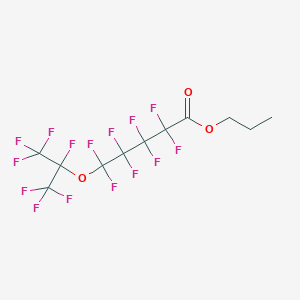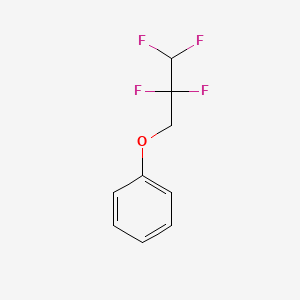
1-((2-(2-Methoxyethoxy)ethoxy)Methyl)-4-vinylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-(2-Methoxyethoxy)ethoxy)Methyl)-4-vinylbenzene is an organic compound that belongs to the class of phenylpropanes. This compound is characterized by the presence of a vinyl group attached to a benzene ring, which is further substituted with a methoxyethoxyethoxy group. The compound’s unique structure makes it an interesting subject for various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(2-Methoxyethoxy)ethoxy)Methyl)-4-vinylbenzene typically involves the reaction of 4-vinylbenzyl chloride with 2-(2-methoxyethoxy)ethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product, making it suitable for large-scale applications.
化学反应分析
Types of Reactions
1-((2-(2-Methoxyethoxy)ethoxy)Methyl)-4-vinylbenzene undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethylbenzene derivatives.
Substitution: The methoxyethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under anhydrous conditions.
Major Products Formed
Oxidation: Formation of 4-vinylbenzaldehyde or 4-vinylbenzoic acid.
Reduction: Formation of 1-((2-(2-Methoxyethoxy)ethoxy)Methyl)-4-ethylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
1-((2-(2-Methoxyethoxy)ethoxy)Methyl)-4-vinylbenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used as a precursor in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-((2-(2-Methoxyethoxy)ethoxy)Methyl)-4-vinylbenzene involves its interaction with specific molecular targets and pathways. The vinyl group allows the compound to undergo polymerization reactions, forming long chains that can interact with various biological molecules. The methoxyethoxyethoxy group enhances the compound’s solubility and stability, allowing it to effectively penetrate biological membranes and exert its effects.
相似化合物的比较
Similar Compounds
2-(2-Methoxyethoxy)ethanamine: Similar in structure but contains an amine group instead of a vinyl group.
2-Propanol, 1-(2-methoxy-1-methylethoxy)-: Contains a propanol group instead of a benzene ring.
Diethylene glycol ethyl methyl ether: Contains a glycol ether group but lacks the vinyl and benzene components.
Uniqueness
1-((2-(2-Methoxyethoxy)ethoxy)Methyl)-4-vinylbenzene is unique due to its combination of a vinyl group and a methoxyethoxyethoxy group attached to a benzene ring. This unique structure imparts specific chemical and physical properties, making it suitable for a wide range of applications in various fields.
属性
分子式 |
C14H20O3 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC 名称 |
1-ethenyl-4-[2-(2-methoxyethoxy)ethoxymethyl]benzene |
InChI |
InChI=1S/C14H20O3/c1-3-13-4-6-14(7-5-13)12-17-11-10-16-9-8-15-2/h3-7H,1,8-12H2,2H3 |
InChI 键 |
QVMQIHFVQHXVAT-UHFFFAOYSA-N |
规范 SMILES |
COCCOCCOCC1=CC=C(C=C1)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate](/img/structure/B12089701.png)
![3-Chloro-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12089707.png)


![N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12089724.png)
![N-[6-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-2-yl]-2-methylpropanamide](/img/structure/B12089728.png)
![(NE)-N-[(3-fluoropyridin-2-yl)methylidene]hydroxylamine](/img/structure/B12089735.png)


![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(1H-indol-3-yloxy)oxan-3-yl]acetamide](/img/structure/B12089751.png)



